4-Butylphenyl 4-hydroxybenzoate
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Overview
Description
4-Butylphenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and 4-butylphenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-butylphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large reactors where 4-hydroxybenzoic acid and 4-butylphenol are combined with an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Conversion of the phenolic group to quinones under oxidative conditions.
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and 4-butylphenol.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
4-Butylphenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-hydroxybenzoate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester linkage can be hydrolyzed, releasing 4-hydroxybenzoic acid and 4-butylphenol, which may exert their own biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: A precursor to many esters, including 4-Butylphenyl 4-hydroxybenzoate.
Butylparaben: An ester of 4-hydroxybenzoic acid with butanol, used as a preservative.
Methylparaben: Another ester of 4-hydroxybenzoic acid, commonly used in cosmetics and pharmaceuticals.
Uniqueness
This compound is unique due to its specific ester linkage between 4-hydroxybenzoic acid and 4-butylphenol. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
41141-19-9 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(4-butylphenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-2-3-4-13-5-11-16(12-6-13)20-17(19)14-7-9-15(18)10-8-14/h5-12,18H,2-4H2,1H3 |
InChI Key |
VSBALMOTLANTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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